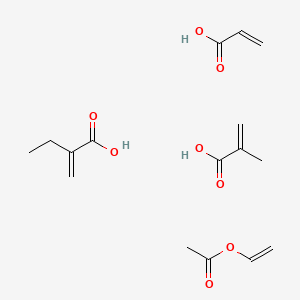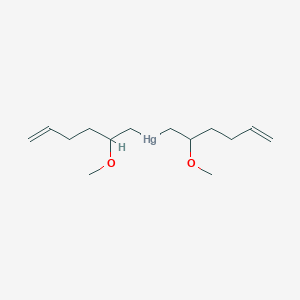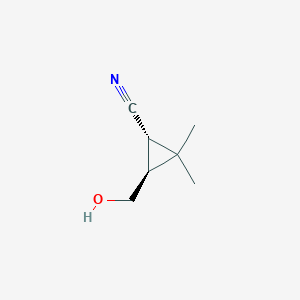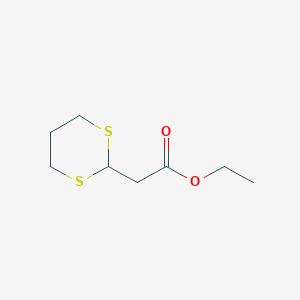![molecular formula C18H29NO2S B14478945 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid CAS No. 65603-03-4](/img/structure/B14478945.png)
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid is an organic compound characterized by its unique structure, which includes a dimethylamino group, two isopropyl groups, and a sulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid typically involves multiple steps:
Formation of the Dimethylamino Intermediate: The initial step involves the introduction of the dimethylamino group onto the aromatic ring. This can be achieved through a nucleophilic substitution reaction using dimethylamine and an appropriate halogenated precursor.
Introduction of Isopropyl Groups: The isopropyl groups are introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a thiol reagent reacts with the aromatic ring.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a carboxylation reaction, typically using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the butanoic acid, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s structure allows for potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways involving sulfanyl and dimethylamino groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The sulfanyl and dimethylamino groups can participate in various chemical reactions, altering the compound’s behavior in different environments.
Comparison with Similar Compounds
2-{[4-(Dimethylamino)phenyl]sulfanyl}butanoic acid: Lacks the isopropyl groups, resulting in different chemical properties.
2-{[4-(Methylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid:
2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}propanoic acid: Has a shorter carbon chain in the backbone, influencing its physical and chemical properties.
Uniqueness: The presence of both dimethylamino and sulfanyl groups, along with the isopropyl substituents, makes 2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid unique
Properties
CAS No. |
65603-03-4 |
|---|---|
Molecular Formula |
C18H29NO2S |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C18H29NO2S/c1-8-16(18(20)21)22-13-9-14(11(2)3)17(19(6)7)15(10-13)12(4)5/h9-12,16H,8H2,1-7H3,(H,20,21) |
InChI Key |
KAJPOTOGNIICRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)C)N(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)

![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)

![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)

![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)



![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
